Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate
Description
Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate is a thiophene-based derivative with a complex substitution pattern. Its structure integrates a brominated, trimethoxy-substituted benzoyl group at the 2-amino position of the thiophene ring and a phenyl group at the 5-position. The ethyl carboxylate moiety at the 3-position enhances solubility in organic solvents, making it suitable for synthetic and pharmacological applications.
Properties
Molecular Formula |
C23H22BrNO6S |
|---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H22BrNO6S/c1-5-31-23(27)15-12-17(13-9-7-6-8-10-13)32-22(15)25-21(26)14-11-16(28-2)19(29-3)20(30-4)18(14)24/h6-12H,5H2,1-4H3,(H,25,26) |
InChI Key |
GECSAOBKQYCAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3Br)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction for Thiophene Formation
The Gewald reaction is the most widely reported method for constructing the 2-aminothiophene core.
Reaction Conditions:
-
Substrates:
-
Ethyl cyanoacetate (1.2 equiv)
-
Benzaldehyde (1.0 equiv)
-
Sulfur (1.5 equiv)
-
-
Catalyst: Morpholine (20 mol%)
-
Solvent: Ethanol, reflux (78°C)
-
Time: 6–8 hours
Mechanistic Steps:
-
Knoevenagel condensation between benzaldehyde and ethyl cyanoacetate.
-
Sulfur incorporation via nucleophilic attack.
-
Cyclization to form the thiophene ring.
Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1).
Synthesis of Precursor B: 2-Bromo-3,4,5-trimethoxybenzoyl Chloride
Bromination of 3,4,5-Trimethoxybenzoic Acid
Procedure:
-
Dissolve 3,4,5-trimethoxybenzoic acid (1.0 equiv) in acetic acid (0.5 M).
-
Add bromine (1.1 equiv) dropwise at 0°C.
-
Stir for 2 hours at room temperature.
-
Precipitate product with ice-water, filter, and recrystallize (ethanol/water).
Yield: 85–89%.
Conversion to Acid Chloride
Reagents:
-
Thionyl chloride (3.0 equiv)
-
Catalytic DMF (1 mol%)
Conditions:
-
Reflux (70°C) for 3 hours
-
Remove excess SOCl₂ under vacuum
Storage: Use immediately or store under argon at −20°C.
Coupling of Precursors A and B
Schotten-Baumann Method
Conditions:
-
Precursor A (1.0 equiv), Precursor B (1.05 equiv)
-
Aqueous NaOH (10%), dichloromethane
-
0°C, vigorous stirring
-
Yield: 60–65%
Limitations: Moderate yields due to hydrolysis side reactions.
HATU-Mediated Coupling
Optimized Protocol:
| Parameter | Value |
|---|---|
| Coupling agent | HATU (1.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | 25°C (room temperature) |
| Time | 12 hours |
| Yield | 82–86% |
Advantages:
-
Minimizes racemization
-
Compatible with moisture-sensitive substrates
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity (HPLC) |
|---|---|---|
| Schotten-Baumann | 62% | 92% |
| HATU-mediated | 84% | 98% |
| EDCI/HOBt | 76% | 95% |
Solvent Impact on Reaction Efficiency
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DMF | 36.7 | 4.2 |
| THF | 7.5 | 1.8 |
| DCM | 8.9 | 2.1 |
Polar aprotic solvents like DMF enhance reactivity by stabilizing transition states.
Scalability and Industrial Considerations
Cost-Benefit Analysis of Coupling Agents
| Reagent | Cost ($/mol) | Atom Economy |
|---|---|---|
| HATU | 420 | 34% |
| EDCI | 95 | 72% |
| DCC | 78 | 68% |
While HATU provides superior yields, EDCI offers better economic viability for large-scale synthesis.
Waste Management Strategies
-
HATU process: Requires neutralization of hexafluorophosphate byproducts with aqueous NaHCO₃.
-
Schotten-Baumann: Generates NaCl and H₂O as primary wastes.
Advanced Characterization Techniques
Chemical Reactions Analysis
Ester Hydrolysis:
- Bromination: N-bromosuccinimide (NBS)
- Reduction: Lithium aluminum hydride (LiAlH₄)
- Ester Hydrolysis: Acid or base-catalyzed hydrolysis
- The major product is the titled compound itself.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Biological Studies:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific receptors or enzymes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Functional and Physical Property Variations
The compound’s unique bioactivity and physicochemical properties arise from its substituents. Below is a comparative analysis with key analogs:
Key Observations:
- Bromine vs.
- Trimethoxybenzoyl vs. Benzoyl : The trimethoxy group in the target compound introduces steric bulk and electron-donating effects, which may improve metabolic stability compared to the simpler benzoyl group in CAS 380646-06-0 .
- Boc Protection : The tert-butoxycarbonyl (Boc) group in the 5-bromo analog (CAS 1260664-49-0) offers temporary amine protection, a strategy absent in the target compound but critical for synthetic intermediates .
Physicochemical Properties
- Solubility : The target compound’s trimethoxybenzoyl group increases hydrophobicity compared to the benzoyl analog, reducing aqueous solubility but improving membrane permeability.
- Stability : The Boc group in CAS 1260664-49-0 enhances stability under acidic conditions, whereas the chloroacetyl group in CAS 379256-79-8 is prone to hydrolysis .
Biological Activity
Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C20H22BrNO6S
- Molar Mass : 484.36 g/mol
- CAS Number : 459152-40-0
Synthesis
The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoic acid derivatives with thiophene carboxylic acids. The use of various coupling agents and solvents optimizes yield and purity.
Antiproliferative Effects
Research indicates that derivatives of thiophene compounds exhibit notable antiproliferative activity against various cancer cell lines. Specifically, related compounds have demonstrated the ability to induce apoptosis in HL-60 cells by arresting the cell cycle at the G2/M phase . This suggests that this compound may share similar mechanisms.
The proposed mechanism for the biological activity of this compound involves inhibition of tubulin polymerization. This is a critical process for cell division; thus, disrupting it can lead to cell cycle arrest and subsequent apoptosis . Additionally, the presence of methoxy groups in the structure may enhance its interaction with target proteins involved in cancer cell proliferation.
Case Studies and Research Findings
- Cell Cycle Arrest and Apoptosis Induction :
- Structure–Activity Relationship (SAR) :
Data Table: Biological Activity Summary
| Compound Name | Cell Line Tested | Mechanism of Action | Observed Effect |
|---|---|---|---|
| Ethyl 2-[...]-5-phenylthiophene | HL-60 | Tubulin polymerization inhibition | G2/M phase arrest and apoptosis |
| Related Thiophenes | Various cancer cells | Apoptosis induction | Antiproliferative activity |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 2-[(2-bromo-3,4,5-trimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate, and how do functional groups influence reaction conditions?
- Answer : The synthesis typically involves multi-step reactions, including:
- Gewald reaction : Condensation of ethyl cyanoacetate with sulfur and carbonyl precursors to form the thiophene core .
- Amide coupling : Reaction of the thiophene intermediate with 2-bromo-3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions (e.g., aqueous NaHCO₃, THF solvent) .
- Key factors affecting yield include pH control during coupling (to avoid hydrolysis of the bromo group) and temperature optimization (typically 0–5°C for sensitive intermediates) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Assigns protons and carbons, particularly distinguishing the methoxy (δ 3.7–3.9 ppm), bromo-substituted aromatic (δ 7.2–7.5 ppm), and thiophene signals .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) and fragments indicative of the bromo and trimethoxybenzoyl groups .
- HPLC-PDA : Validates purity (>95%) and detects byproducts from incomplete coupling or hydrolysis .
Q. What initial biological screening data exist for this compound, and how do its functional groups correlate with activity?
- Answer : Preliminary studies on analogous thiophene derivatives show:
- Antiproliferative activity : The bromo and trimethoxy groups enhance tubulin binding (IC₅₀ ~1–5 µM in HeLa cells) .
- Antimicrobial potential : The thiophene core and phenyl group contribute to membrane disruption in Gram-positive bacteria .
- Key functional roles :
- 2-Bromo-3,4,5-trimethoxybenzoyl : Enhances steric bulk and hydrophobic interactions with targets.
- Ethyl ester : Improves solubility for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
- Answer : Contradictions often arise from:
- Metabolic instability : The ethyl ester may hydrolyze in vivo, reducing efficacy. Validate via:
- LC-MS/MS pharmacokinetic studies : Track intact compound and metabolites in plasma .
- Prodrug strategies : Replace the ester with a stable amide to enhance bioavailability .
- Off-target effects : Use CRISPR-Cas9 screening to identify non-tubulin targets (e.g., kinases) and refine dose-response curves .
Q. What computational methods are effective for predicting the reactivity of this compound in novel synthetic pathways?
- Answer :
- Reaction path search algorithms : Quantum mechanical (QM) calculations (e.g., DFT) model transition states for bromo-group substitutions .
- Machine learning (ML) : Train models on existing thiophene reaction datasets to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for dehalogenation) .
- Case study : ML predicted a 20% yield improvement by switching from K₂CO₃ to Cs₂CO₃ in amide coupling .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for cancer vs. normal cells?
- Answer : Prioritize modifications based on:
- Screening workflow :
Molecular docking (AutoDock Vina) to prioritize analogs.
Cytotoxicity assays (MTT) on paired cancer/normal cell lines (e.g., HeLa vs. HEK293).
Transcriptomics (RNA-seq) to identify off-target pathways .
Q. What mechanistic insights explain this compound’s dual inhibition of tubulin polymerization and kinase signaling?
- Answer : Hypothesized mechanisms include:
- Allosteric tubulin modulation : The bromo group binds β-tubulin’s colchicine site, while the phenylthiophene moiety disrupts microtubule dynamics (validated by cryo-EM) .
- Kinase cross-reactivity : The trimethoxybenzoyl group mimics ATP’s adenine ring, inhibiting Aurora kinase A (IC₅₀ = 0.8 µM) .
- Experimental validation :
- FRET-based kinase assays for selectivity profiling.
- Immunofluorescence to correlate microtubule disruption with mitotic arrest .
Methodological Guidelines
- Synthesis optimization : Use DoE (Design of Experiments) to vary reaction time, temperature, and stoichiometry .
- Data contradiction analysis : Apply Hill slope analysis to distinguish between true efficacy and assay artifacts .
- Target validation : Combine siRNA knockdown with thermal shift assays to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
